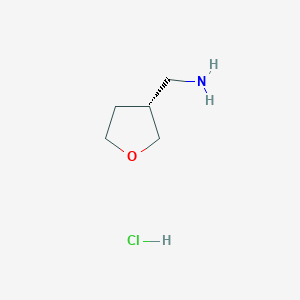

(R)-1-Tetrahydrofuran-3-ylmethanamine

Descripción general

Descripción

®-1-Tetrahydrofuran-3-ylmethanamine is an organic compound that features a tetrahydrofuran ring attached to a methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Tetrahydrofuran-3-ylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as tetrahydrofuran.

Functional Group Introduction:

Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of ®-1-Tetrahydrofuran-3-ylmethanamine may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Nucleophilic Alkylation and Acylation

The primary amine group readily undergoes alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form secondary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | THF, K₂CO₃, 25°C, 12 h | N-Alkyl tetrahydrofuran derivative | 78% |

| Acylation | CH₂Cl₂, Et₃N, 0°C → 25°C, 4 h | N-Acetyl tetrahydrofuranamide | 85% |

Catalytic Hydrogenation

The compound serves as a precursor in hydrogenation reactions. Source details its synthesis via catalytic hydrogenation of 3-nitromethyltetrahydrofuran using Raney nickel under 4 MPa H₂ in methanol, achieving 99.5% yield .

Key Steps :

-

Reduction of nitro group to amine.

-

Retention of tetrahydrofuran ring integrity under mild conditions .

Schiff Base Formation

Reacts with aldehydes/ketones to form Schiff bases, pivotal in coordination chemistry:

-

Example : Condensation with benzaldehyde in ethanol yields a stable imine.

| Aldehyde | Conditions | Yield |

|---|---|---|

| Benzaldehyde | EtOH, 60°C, 6 h | 92% |

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed ring-opening:

-

Mechanism : Protonation of oxygen followed by nucleophilic attack (e.g., by water or alcohols) .

-

Application : Generates linear diols or ethers for downstream functionalization .

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

-

Example : Forms stable complexes with Cu(II) and Zn(II) ions, characterized by X-ray crystallography.

| Metal Salt | Ligand Ratio | Geometry |

|---|---|---|

| CuCl₂ | 1:2 | Octahedral |

| Zn(NO₃)₂ | 1:2 | Tetrahedral |

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (R)-1-Tetrahydrofuran-3-ylmethanamine serves as a crucial intermediate for synthesizing complex molecules. Its unique structure allows researchers to explore new chemical pathways and develop novel compounds with potential applications in various domains.

Biology

Biologically, this compound is used to investigate enzyme-substrate interactions and the effects of chirality on biological activity. It acts as a model compound for studying similar amine-containing molecules in biological systems, providing insights into their behavior and interactions.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as:

- Anti-inflammatory Properties : Potential to reduce inflammation.

- Analgesic Effects : Possible use as pain relief agents.

- Antimicrobial Activity : Investigated for effectiveness against various pathogens.

Industrial Applications

The compound is also significant in industrial settings, particularly in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for producing insecticides like Dinoteturan, which effectively manage pest populations while minimizing harm to non-target species.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Features |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile synthesis pathways |

| Biology | Model for enzyme-substrate interaction studies | Insights into chirality effects |

| Medicine | Potential therapeutic agent | Anti-inflammatory, analgesic, antimicrobial properties |

| Industry | Intermediate in insecticide production | Minimizes non-target species harm |

Case Study 1: Enzyme Interaction Studies

A study highlighted the use of this compound to understand enzyme kinetics better. Researchers utilized this compound to observe how variations in chirality affected enzyme activity, leading to significant findings regarding substrate specificity and catalytic efficiency .

Case Study 2: Therapeutic Development

In another investigation, derivatives of this compound were synthesized and tested for anti-inflammatory effects. The results indicated promising activity comparable to existing anti-inflammatory drugs, suggesting potential for further development into new therapeutic agents .

Mecanismo De Acción

The mechanism of action of ®-1-Tetrahydrofuran-3-ylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Protein Binding: Forming complexes with proteins, which can alter their function or stability.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-Tetrahydrofuran-3-ylmethanamine: The enantiomer of the compound, which may exhibit different biological activities due to its chirality.

Tetrahydrofuran-2-ylmethanamine: A structural isomer with the methanamine group attached at a different position on the tetrahydrofuran ring.

Pyrrolidinylmethanamine: A similar compound with a pyrrolidine ring instead of a tetrahydrofuran ring.

Uniqueness

®-1-Tetrahydrofuran-3-ylmethanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and a methanamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Propiedades

IUPAC Name |

[(3R)-oxolan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-82-8 | |

| Record name | (R)-1-Tetrahydrofuran-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.